Methyl triazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
“Methyl triazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular weight of 177.16 . It is a powder at room temperature . The IUPAC name for this compound is methyl [1,2,3]triazolo [1,5-a]pyridine-3-carboxylate .
Synthesis Analysis
The synthesis of similar compounds, such as triazolo-pyrimidine hybrids, has been reported in the literature . These compounds were synthesized and characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI code for “Methyl triazolo[1,5-a]pyridine-3-carboxylate” is 1S/C8H7N3O2/c1-13-8(12)7-6-4-2-3-5-11(6)10-9-7/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl triazolo[1,5-a]pyridine-3-carboxylate” are not available, triazolo-pyridines have been used as precursors of diazo compounds and metal carbenes .Physical And Chemical Properties Analysis
“Methyl triazolo[1,5-a]pyridine-3-carboxylate” is a powder at room temperature . It has a melting point of 138-141°C .Scientific Research Applications
- Methyl triazolo[1,5-a]pyridine-3-carboxylate serves as a precursor for tautomeric 2-(diazomethyl)pyridines. This methodology is valuable for synthesizing various nitrogen-containing heterocycles. Both noncatalytic transformations and cascade reactions involving metal carbenes have been studied extensively .
- The triazolopyridine–pyridine nucleus, which includes methyl triazolo[1,5-a]pyridine-3-carboxylate derivatives, exhibits fluorescent properties. These compounds have been tested as chemosensors for metal ions, with notable responses observed for Zn^2+ complexes .
- Triazolo[1,5-a]pyridines have varied biological effects, including herbicidal, fungicidal, anticancer, and antiviral activities. They are also used in the synthesis of transition metal complexes .
- Researchers have developed a microwave-mediated cascade reaction to synthesize 1,2,4-triazolo[1,5-a]pyridine. This method involves enaminonitriles and benzohydrazides, providing an alternative to metal-catalyzed approaches .
Cascade Transformations and Precursors of Diazo Compounds
Chemosensors for Metal Ions
Biological Effects and Transition Metal Complex Synthesis
Metal-Free Synthesis via Microwave-Mediated Cascade Reactions
Mechanism of Action
Target of Action
Methyl triazolo[1,5-a]pyridine-3-carboxylate is a complex compound that interacts with various targets. Similar compounds, such as triazolo-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It is known that [1,2,3]triazolo[1,5-a]pyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that Methyl triazolo[1,5-a]pyridine-3-carboxylate may interact with its targets through a similar mechanism, leading to various biochemical changes.
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Methyl triazolo[1,5-a]pyridine-3-carboxylate may have similar effects on these pathways.
Result of Action
These compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other compounds, can influence the activity and stability of similar compounds .
Safety and Hazards
The safety information for “Methyl triazolo[1,5-a]pyridine-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
methyl triazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-4-2-3-5-11(6)10-9-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPFPBARDKEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
150176-08-2 |
Source
|
Record name | methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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